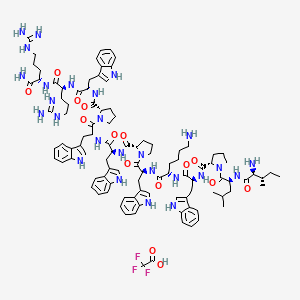

Indolicidin TFA Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

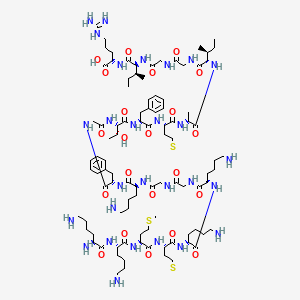

Indolicidin (sel de trifluoroacétate) est un peptide antimicrobien dérivé des granules cytoplasmiques des neutrophiles bovins. Il s'agit d'un peptide à 13 résidus appartenant à la famille des cathélicidines et il présente un large spectre d'activité biologique contre les bactéries (à la fois Gram-positives et Gram-négatives), les champignons et les virus .

Méthodes De Préparation

L'indolicidin peut être synthétisé en utilisant des protocoles conventionnels de synthèse peptidique en phase solide (SPPS). L'utilisation de groupes protecteurs amino-9-fluorenylméthoxycarbonyl (Fmoc) et de méthodes de couplage standard sont courantes pour obtenir l'indolicidin avec un rendement élevé . Le peptide est généralement synthétisé manuellement avec une pureté et un rendement élevés . Les méthodes de production industrielle peuvent impliquer des synthétiseurs peptidiques automatisés pour augmenter la production tout en maintenant la cohérence et la pureté.

Analyse Des Réactions Chimiques

L'indolicidin subit diverses réactions chimiques, notamment :

Oxydation : L'indolicidin peut être oxydé, ce qui conduit à la formation de ponts disulfure entre les résidus cystéine, s'ils sont présents.

Réduction : Les réactions de réduction peuvent briser les ponts disulfure, s'ils existent, ramenant le peptide à sa forme réduite.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le dithiothréitol pour la réduction. Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide.

4. Applications de recherche scientifique

L'indolicidin a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : L'indolicidin est étudié pour ses propriétés antimicrobiennes et son rôle dans le système immunitaire inné.

5. Mécanisme d'action

L'indolicidin exerce ses effets antimicrobiens principalement en interagissant avec et en perturbant les membranes cellulaires microbiennes . La nature amphipathique du peptide lui permet de s'insérer dans les bicouches lipidiques, provoquant une perturbation transitoire de la membrane. Cette perturbation conduit à la fuite du contenu cellulaire et finalement à la mort cellulaire . De plus, l'indolicidin peut se lier à des cibles intracellulaires telles que les protéines et les acides nucléiques, inhibant davantage la croissance microbienne .

Applications De Recherche Scientifique

Indolicidin has a wide range of scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Indolicidin is studied for its antimicrobial properties and its role in the innate immune system.

Mécanisme D'action

Indolicidin exerts its antimicrobial effects primarily by interacting with and disrupting microbial cell membranes . The peptide’s amphipathic nature allows it to insert into lipid bilayers, causing transient membrane perturbation. This disruption leads to the leakage of cellular contents and ultimately cell death . Additionally, indolicidin can bind to intracellular targets such as proteins and nucleic acids, further inhibiting microbial growth .

Comparaison Avec Des Composés Similaires

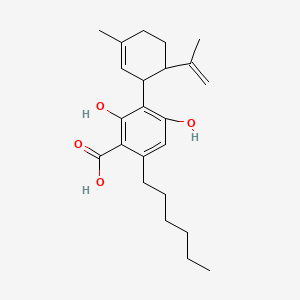

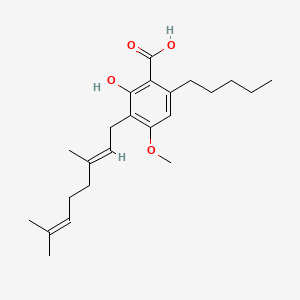

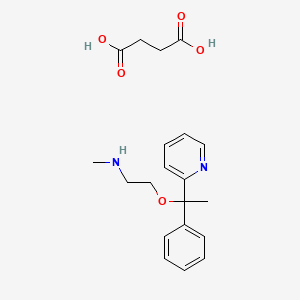

L'indolicidin peut être comparé à d'autres peptides antimicrobiens tels que la polymyxine B, les défensines et les hybrides cécropine-mélittine . Bien que ces peptides présentent également une activité antimicrobienne à large spectre, l'indolicidin est unique en raison de sa courte longueur (13 résidus) et de sa forte teneur en résidus tryptophane et proline . Cette composition unique contribue à son activité antimicrobienne puissante et à sa capacité à perturber efficacement les membranes microbiennes .

Les composés similaires comprennent :

Polymyxine B : Un peptide antimicrobien qui se lie aux lipopolysaccharides de la membrane externe des bactéries Gram-négatives.

Défensines : Une famille de peptides antimicrobiens qui perturbent les membranes microbiennes et ont des fonctions immunomodulatrices.

Hybrides cécropine-mélittine : Des peptides synthétiques combinant les caractéristiques des cécropines et de la mélittine pour améliorer l'activité antimicrobienne.

Les propriétés uniques de l'indolicidin et son activité à large spectre en font un candidat prometteur pour des recherches plus approfondies et des applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C102H133F3N26O15 |

|---|---|

Poids moléculaire |

2020.3 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C100H132N26O13.C2HF3O2/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105;3-2(4,5)1(6)7/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109);(H,6,7)/t57-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-;/m0./s1 |

Clé InChI |

HQRSBAXSXVGIBJ-MSEKKQLVSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methyl-N-[3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829696.png)

![(4R)-N-[2-(didecylamino)ethyl]-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B10829702.png)

![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829705.png)

![(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829717.png)

![N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide](/img/structure/B10829734.png)

![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10829778.png)